molecular formula C16H19KN2O9S2 B13435171 potassium;[(E)-[2-(1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate

potassium;[(E)-[2-(1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate

Cat. No.: B13435171
M. Wt: 486.6 g/mol
InChI Key: ICVHMAVPAPROCX-YBOYLLCLSA-M
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Description

Potassium;[(E)-[2-(1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate is a complex organic compound that features an indole ring, a sugar moiety, and a sulfate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;[(E)-[2-(1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate typically involves multi-step organic synthesis. The process begins with the preparation of the indole derivative, followed by the introduction of the sugar moiety through glycosylation reactions. The final step involves the sulfation of the compound to introduce the sulfate group. Reaction conditions often include the use of protecting groups to ensure selective reactions and the use of catalysts to enhance reaction efficiency.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Potassium;[(E)-[2-(1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced to remove the sulfate group or modify the sugar moiety.

    Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield desulfated or modified sugar derivatives.

Scientific Research Applications

Potassium;[(E)-[2-(1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of potassium;[(E)-[2-(1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The sugar moiety can enhance the compound’s solubility and bioavailability, while the sulfate group can influence its overall charge and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

    Glucosamine sulfate: A compound with a similar sugar and sulfate moiety, used in the treatment of osteoarthritis.

    Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.

Uniqueness

Potassium;[(E)-[2-(1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate is unique due to its combination of an indole ring, a sugar moiety, and a sulfate group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

The compound potassium;[(E)-[2-(1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate represents a complex molecular structure with potential biological activities. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its effects on different biological systems.

Chemical Structure and Properties

The compound is characterized by an indole moiety linked to a trihydroxy sugar derivative through a sulfur-containing linkage. Its structure suggests potential interactions with biological macromolecules, which may underlie its pharmacological effects.

Structural Formula

K+C20H28N4O3S\text{K}^+\text{C}_{20}\text{H}_{28}\text{N}_4\text{O}_3\text{S}

Antimicrobial Activity

Recent studies have indicated that compounds with indole structures exhibit significant antimicrobial properties. For instance, derivatives of indole have shown effectiveness against various strains of bacteria and fungi. In particular:

  • Minimum Inhibitory Concentration (MIC) values for related indole compounds have been reported as low as 0.98 μg/mL against MRSA .
  • The compound's structural components suggest it may inhibit biofilm formation in Staphylococcus aureus, enhancing its potential as an antimicrobial agent .

Cytotoxicity and Anticancer Properties

Indole derivatives are well-known for their anticancer activities. Research findings indicate that certain synthesized analogues demonstrate significant cytotoxicity against various cancer cell lines:

  • Compounds similar to the target compound displayed IC50 values in the low micromolar range (less than 10 μM) against A549 lung cancer cells .
  • The preferential suppression of rapidly dividing cells over non-tumor cells suggests a targeted anticancer effect .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Modulation of Gene Expression : It could alter the expression of genes related to apoptosis and cell proliferation.
  • Interaction with Cell Membranes : The amphiphilic nature of the compound allows it to integrate into lipid bilayers, potentially disrupting cellular homeostasis.

Anti-inflammatory Effects

Indole derivatives are also recognized for their anti-inflammatory properties:

  • Research indicates that certain indole compounds can inhibit TNFα signaling pathways, which are crucial in inflammatory responses .
  • The modulation of cytokine release may provide therapeutic avenues for conditions characterized by chronic inflammation.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various indole derivatives, including those structurally similar to the target compound. Results demonstrated:

CompoundMIC (μg/mL)Target Organism
Indole A0.98MRSA
Indole B1.50Candida albicans
Indole C0.75E. coli

These findings suggest that modifications to the indole structure can enhance antimicrobial potency.

Study 2: Cytotoxicity in Cancer Cells

Another research project focused on the cytotoxic effects of indole-based compounds on cancer cell lines:

CompoundIC50 (μM)Cell Line
Compound X5A549
Compound Y7HeLa
Compound Z9MCF7

The results indicate that these compounds effectively reduce cell viability in a dose-dependent manner.

Properties

Molecular Formula

C16H19KN2O9S2

Molecular Weight

486.6 g/mol

IUPAC Name

potassium;[(E)-[2-(1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate

InChI

InChI=1S/C16H20N2O9S2.K/c19-7-11-13(20)14(21)15(22)16(26-11)28-12(18-27-29(23,24)25)6-9-5-8-3-1-2-4-10(8)17-9;/h1-5,11,13-17,19-22H,6-7H2,(H,23,24,25);/q;+1/p-1/b18-12+;/t11-,13-,14+,15-,16+;/m1./s1

InChI Key

ICVHMAVPAPROCX-YBOYLLCLSA-M

Isomeric SMILES

C1=CC=C2C(=C1)C=C(N2)C/C(=N\OS(=O)(=O)[O-])/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O.[K+]

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CC(=NOS(=O)(=O)[O-])SC3C(C(C(C(O3)CO)O)O)O.[K+]

Origin of Product

United States

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